N-(3,4-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a triazolo[4,3-a]pyrazine derivative characterized by a thioacetamide linker and aryl substituents. Its molecular formula is C21H19N5O3S (MW: 421.5), featuring a 3,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 3-methoxyphenyl substituent on the triazolopyrazine core .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5S/c1-30-16-6-4-5-15(12-16)26-9-10-27-20(21(26)29)24-25-22(27)33-13-19(28)23-14-7-8-17(31-2)18(11-14)32-3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVZTWHFEMQQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the methoxyphenyl and dimethoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow chemistry or batch reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxy and dimethoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups and stability.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolopyrazine core is known to interact with nucleic acids and proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Key Observations :
- Chlorine in ’s compound increases molecular weight and lipophilicity, which may reduce aqueous solubility .
- Core Modifications: Compounds with benzothieno[3,2-e]triazolo-pyrimidine cores () exhibit bulkier structures, likely impacting membrane permeability compared to the triazolopyrazine core in the target compound.
Comparison :
- and highlight the use of anhydrous solvents (e.g., 1,4-dioxane, acetone) and catalysts (ZnCl2) for thioether bond formation, aligning with the target compound’s synthetic pathway.
- employs 2-chloroacetamide for phenoxyacetamide formation, contrasting with the thioacetamide linkage in the target compound .
Table 2: Bioactivity Profiles of Related Compounds
Key Insights :
- The target compound’s 3,4-dimethoxyphenyl group may optimize DPP-IV binding compared to ’s trifluoromethyl analog, as methoxy groups provide balanced lipophilicity and hydrogen-bonding capacity.
- Chlorinated analogs () may exhibit prolonged metabolic stability but risk hepatotoxicity due to halogenated byproducts .
Analytical and Dereplication Strategies
- Molecular Networking : High-resolution MS/MS and cosine scoring () can cluster the target compound with analogs like those in and , aiding in rapid dereplication .
- Fragmentation Patterns: The thioacetamide moiety produces characteristic fragments (e.g., m/z 121 for CH3O-C6H4-S-), distinguishing it from phenoxyacetamides .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of triazolopyrazine derivatives. Its intricate structure suggests significant biological potential, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Triazolopyrazine Core : A bicyclic structure known for diverse biological properties.
- Methoxy Groups : These groups enhance lipophilicity and may influence receptor binding.
- Sulfanyl Group : Known to participate in various biochemical interactions.
Chemical Formula
The molecular formula of this compound is with a molecular weight of approximately 421.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It can bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
Antitumor Activity
Recent studies indicate that derivatives related to this compound exhibit significant antitumor activity across various cancer cell lines. For instance:
- In vitro Studies : Evaluated against 60 cancer cell lines (including leukemia, lung cancer, colon cancer) showed promising results in inhibiting cell growth. The assays utilized methods such as the sulforhodamine B assay for assessing cytotoxicity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar triazolopyrazine structures have demonstrated effectiveness against various pathogenic bacteria .
Case Studies
- Antitumor Efficacy : A study conducted at the National Cancer Institute highlighted the antitumor efficacy of related triazolopyrazine derivatives against multiple cancer types. The findings indicated that modifications in the chemical structure (like substituting different radicals) could enhance activity against specific cancer cell lines .
- Mechanistic Insights : Research has shown that triazole-based compounds can exhibit chemopreventive effects, potentially through the induction of apoptosis in malignant cells .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
